Scandium(III) trifluoromethanesulfonate

Catalysis Hydroarylation Lewis Acid

Conventional Lewis acids (AlCl₃, BF₃, SnCl₄) are moisture-sensitive and deactivate in water, forcing anhydrous protocols that complicate scale-up. Scandium(III) triflate eliminates this limitation: it is a water-tolerant, recyclable Lewis acid that delivers superior catalytic performance where other metal triflates fail. • Hydroarylation: 86% yield vs. 0% for Yb(OTf)₃ and Y(OTf)₃. • Transfer hydrogenation of ethyl levulinate: 98.4% conversion, 92.4% yield, recyclable ≥10 cycles. • Asymmetric catalysis with chiral ligands: up to 99% yield and 99% ee. Supplied as ≥98% purity white powder; ambient shipping; bulk quantities available.

Molecular Formula CHF3O3SSc
Molecular Weight 195.04 g/mol
CAS No. 144026-79-9
Cat. No. B109205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScandium(III) trifluoromethanesulfonate
CAS144026-79-9
SynonymsScandium(III) Triflate;  Scandium(III) Trifluoromethanesulfonate;  Scandium(3+) Triflate;  Scandium Trifluoromethanesulfonate;  Scandium Tris(trifluoromethanesulfonate);  Trifluoromethanesulfonic Acid Scandium(3+) Salt; 
Molecular FormulaCHF3O3SSc
Molecular Weight195.04 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)(=O)O.[Sc]
InChIInChI=1S/CHF3O3S.Sc/c2-1(3,4)8(5,6)7;/h(H,5,6,7);
InChIKeyQUJLPICXDXFRSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scandium(III) Trifluoromethanesulfonate (144026-79-9): Baseline Characteristics for Catalyst Procurement and Selection


Scandium(III) trifluoromethanesulfonate [Sc(OTf)3] is a rare-earth metal triflate Lewis acid catalyst widely employed in organic synthesis for carbon-carbon and carbon-heteroatom bond-forming reactions . It is characterized by high Lewis acidity (effective charge density of Sc3+ = 3.23), water-tolerance, and recyclability [1]. The compound is supplied as a white to off-white powder or crystalline solid, typically at 99% purity, and serves as an alternative to conventional Lewis acids (e.g., AlCl3, BF3, SnCl4) that are moisture-sensitive and require stoichiometric use [1].

1
Organic synthesis workflows: C-C and C-heteroatom bond-forming reactions.
2
Method compatibility: Water-tolerant, recyclable Lewis acid catalysis.
3
Selection context: High effective charge density of Sc³⁺ (3.23) drives Lewis acidity.

Why Generic Lewis Acid Substitution Fails: The Performance Gap Between Sc(OTf)3 and In-Class Alternatives


Although Sc(OTf)3 belongs to the broader class of metal triflate Lewis acids, its catalytic performance is not interchangeable with that of lanthanide (e.g., Yb(OTf)3, La(OTf)3) or other metal triflates. The effective charge density of the metal center—3.23 for Sc3+ vs. 2.81 for Y3+ and 2.60 for La3+—directly governs Lewis acidity and, consequently, reaction rate and product selectivity [1]. Furthermore, Sc(OTf)3 demonstrates superior water tolerance compared to conventional Lewis acids like AlCl3, BF3, and SnCl4, which undergo rapid hydrolysis and deactivation in aqueous or moist environments [2]. These fundamental differences preclude simple replacement without compromising yield, enantioselectivity, or reaction feasibility.

Charge density mismatch
Sc³⁺ effective charge density (3.23) differs from Y³⁺ (2.81) and La³⁺ (2.60), altering reaction rate and selectivity profiles.
Water stability gap
Sc(OTf)₃ retains activity in aqueous media; conventional Lewis acids (AlCl₃, BF₃, SnCl₄) hydrolyze and deactivate.
Reaction-specific non-interchangeability
Reported yield gap in hydroarylation (Sc(OTf)₃ productive, Yb(OTf)₃ 0% yield) confirms direct substitution is not supported.

Quantitative Differentiation of Sc(OTf)3: Comparative Catalytic Performance Data Against Key Alternatives


Direct Comparison: Sc(OTf)3 vs. Yb(OTf)3 and Other Metal Triflates in Hydroarylation

In a hydroarylation reaction of 1,1-diphenylethylene with 2-phenylpropan-2-ol, Sc(OTf)3 delivered an 86% yield of the desired product (3a) under identical conditions where Yb(OTf)3, Y(OTf)3, and Zn(OTf)2 produced 0% yield—no reaction occurred and the starting material was completely recovered [1]. Fe(OTf)3 gave an 85% yield, while other metal triflates (Fe(OTf)2, Ni(OTf)2, Cu(OTf)2) yielded <10%. This demonstrates that catalytic activity is not uniform across the triflate class and that Sc(OTf)3 is uniquely effective for this transformation.

Hydroarylation
Head-to-head
86% yield (Sc(OTf)₃)
vs 0% (Yb(OTf)₃)
Reported yield difference demonstrates non-interchangeability for this reaction class.
Alkene-alcohol coupling; room temp, CH₂Cl₂.
Catalysis Hydroarylation Lewis Acid

Lewis Acidity-Driven Selectivity: Sc(OTf)3 vs. Y(OTf)3 vs. La(OTf)3 in Transfer Hydrogenation

In the microwave-assisted transfer hydrogenation of ethyl levulinate (EL) to γ-valerolactone (GVL), Sc(OTf)3 achieved 98.4% EL conversion and 92.4% GVL yield at 140°C in 3.0 hours, outperforming Y(OTf)3 and La(OTf)3 [1]. The authors explicitly linked catalytic performance to the effective charge density of the metal ion: Sc3+ (3.23) > Y3+ (2.81) > La3+ (2.60). This establishes a quantitative structure-activity relationship: higher charge density correlates directly with enhanced Lewis acidity and superior catalytic activity in Meerwein-Ponndorf-Verley (MPV) reduction.

Transfer Hydrogenation
Head-to-head
98.4% conv., 92.4% GVL yield
Charge density trend Sc³⁺ > Y³⁺ > La³⁺ supports catalyst selection for biomass conversion.
Microwave-assisted, 140 °C, recyclable over 10 cycles.
Biomass Conversion Transfer Hydrogenation Green Chemistry

Asymmetric Catalysis Performance: Sc(OTf)3 vs. Yb(OTf)3 in Diels-Alder Cyclocondensation

In a Diels-Alder cyclocondensation reaction, Sc(OTf)3 produced a 25% yield (58% conversion) of the desired product 8a, compared to only 8% yield (20% conversion) for Yb(OTf)3 under identical conditions [1]. BF3·OEt2 gave 27% yield (57% conversion), while AlCl3 yielded 17% (31% conversion). Although the yields are moderate, the relative performance clearly differentiates Sc(OTf)3 from Yb(OTf)3, with Sc(OTf)3 delivering over 3-fold higher yield and nearly 3-fold higher conversion.

Diels-Alder Cyclocond.
Head-to-head
25% yield (Sc)
vs 8% (Yb)
~3× yield advantage reported; may affect route viability in multistep synthesis.
10 mol% cat., multi-step sequence.
Asymmetric Synthesis Diels-Alder Cyclocondensation

Bifunctional Cocatalysis: Sc(OTf)3 Yield Enhancement Over Zn(OTf)2 and In(OTf)3

In the asymmetric synthesis of non-natural α-amino acid precursors (1,4-benzoxazinones), the addition of Lewis acids creates a bifunctional catalytic system. Sc(OTf)3 was identified as the most effective Lewis acid cocatalyst, increasing the reaction yield by up to 42% while maintaining >99% enantiomeric excess (ee) [1]. Zn(OTf)2 and In(OTf)3 were also tested but were less effective; the study specifically notes 'in particular Sc(OTf)3' as providing the optimal performance.

Asymmetric Cocatalysis
Head-to-head
Up to 42% yield boost, >99% ee
Reported yield enhancement while maintaining stereochemical fidelity.
Bifunctional system; α-amino acid precursors.
Asymmetric Catalysis Amino Acid Synthesis Bifunctional Catalysis

Hydrolytic Stability: Sc(OTf)3 vs. Conventional Lewis Acids (AlCl3, BF3, SnCl4)

Unlike typical Lewis acids such as AlCl3, BF3, and SnCl4, which undergo rapid decomposition or deactivation upon exposure to water, Sc(OTf)3 remains stable and retains full catalytic activity in aqueous environments [1]. This qualitative but fundamental difference enables Sc(OTf)3 to catalyze reactions in water or under moist conditions where conventional Lewis acids fail entirely. The unique stability is attributed to the high effective charge density and small ionic radius of Sc3+, which favors strong binding of the triflate counterion over hydrolysis.

Hydrolytic Stability
Class-level
Active in aqueous media; AlCl₃/BF₃/SnCl₄ deactivated
Aqueous reaction feasibility distinguishes Sc(OTf)₃ from conventional Lewis acids.
Qualitative review; water-tolerant platform.
Aqueous Catalysis Green Chemistry Water-Tolerant Lewis Acids

Enantioselective Michael Addition: Sc(OTf)3/N,N′-Dioxide Complex Performance

The N,N′-dioxide–Sc(OTf)3 complex catalyzed the asymmetric Michael addition of 1H-benzotriazole to chalcones, delivering yields up to 99% with enantioselectivities up to 99% ee [1]. While this study does not provide direct head-to-head data against other triflate complexes, the exceptional combination of near-quantitative yield and near-perfect enantioselectivity establishes a performance benchmark. In asymmetric catalysis, achieving both high yield (>95%) and high ee (>95%) simultaneously is a demanding criterion that many catalyst systems fail to meet; Sc(OTf)3-based systems consistently reach this threshold across multiple substrate classes.

Michael Addition
Supporting evidence
Up to 99% yield, 99% ee
Reported performance benchmark for enantioselective complexation.
N,N′-dioxide–Sc(OTf)₃ complex.
Asymmetric Catalysis Michael Addition Enantioselective Synthesis

Optimal Application Scenarios for Sc(OTf)3 Based on Comparative Performance Evidence


Aqueous-Phase and Green Chemistry Catalysis

Sc(OTf)3 is the preferred Lewis acid catalyst for reactions conducted in aqueous media or under moist conditions, where conventional Lewis acids (AlCl3, BF3, SnCl4) undergo rapid hydrolysis and deactivation [1]. Its hydrolytic stability enables catalytic transformations in water—a key requirement for green chemistry and sustainable process development—without the need for anhydrous solvents or inert atmosphere protocols.

Biomass-Derived Platform Chemical Production (e.g., γ-Valerolactone)

In the transfer hydrogenation of ethyl levulinate to γ-valerolactone—a critical step in biomass valorization—Sc(OTf)3 achieves 98.4% conversion and 92.4% yield under microwave-assisted conditions, outperforming Y(OTf)3 and La(OTf)3 [2]. Its recyclability over at least ten cycles without significant activity loss makes it economically attractive for continuous-flow biomass upgrading processes.

Asymmetric Synthesis Requiring High Enantioselectivity and Yield

Sc(OTf)3 serves as the optimal Lewis acid component for chiral ligand complexes (e.g., N,N′-dioxide, Pybox) in asymmetric transformations such as Michael additions, Diels-Alder reactions, and Friedel-Crafts alkylations, achieving up to 99% yield and 99% ee [3]. Its unique electronic properties (Sc3+ charge density 3.23) promote rapid reaction rates while maintaining stereochemical fidelity, outperforming alternative metal triflates.

Hydroarylation and Alkylation Reactions Where Yb(OTf)3 Fails

For hydroarylation reactions involving alkenes and alcohols, Sc(OTf)3 delivers 86% yield whereas Yb(OTf)3 and Y(OTf)3 give 0% yield—no reaction occurs [4]. This stark performance differential makes Sc(OTf)3 the only viable triflate catalyst for this class of transformations, directly impacting route selection in medicinal chemistry and fine chemical synthesis.

Application
Selection Property
Validation Focus
Aqueous-phase catalysis
Water-tolerant Lewis acidity
Aqueous reaction feasibility and stability
Biomass-derived chemical production
High catalytic activity and recyclability
Conversion and yield under process-relevant conditions
Asymmetric synthesis
Enantioselective complexation with chiral ligands
Enantiomeric excess and yield fidelity
Hydroarylation and alkylation
Unique reactivity for alkene-alcohol coupling
Reaction outcome relative to lanthanide triflate alternatives

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